

Independent Verification of DC07090's Inhibitory Constant (K_i) Value: A Comparative Analysis

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Compound of Interest

Compound Name: DC07090

Cat. No.: B499696

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This guide provides an objective comparison of the reported inhibitory constant (K_i) and potency of **DC07090** against its molecular target, the human enterovirus 71 (EV71) 3C protease. The performance of **DC07090** is contrasted with other known inhibitors of the same enzyme, supported by available experimental data.

Executive Summary

DC07090 is a non-peptidyl small molecule identified as a reversible and competitive inhibitor of the EV71 3C protease, an enzyme crucial for the viral life cycle of enterovirus 71, the causative agent of hand, foot, and mouth disease (HFMD). The initially reported K_i value for **DC07090** is $23.29 \pm 12.08 \mu\text{M}$. However, a comprehensive search of the current scientific literature reveals no independent verification of this K_i value by a separate research group. All available data regarding the inhibitory constant of **DC07090** originates from the initial discovery study. This guide, therefore, presents the originally reported data for **DC07090** and compares its potency (via IC₅₀ values) with other inhibitors of the EV71 3C protease, namely Rupintrivir, GC376, and NK-1.8k.

Comparative Inhibitor Performance

The following table summarizes the quantitative data for **DC07090** and its comparators targeting the EV71 3C protease. It is important to note that while K_i and IC₅₀ are related, they are not identical. The IC₅₀ value is dependent on experimental conditions (such as substrate

concentration), whereas the K_i value is an intrinsic measure of binding affinity. For competitive inhibitors, the relationship can be described by the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [S]/K_m)$. Due to variations in experimental setups across different studies, a direct comparison of IC_{50} values should be interpreted with caution.

Inhibitor	Target	Reported K_i (μM)	Reported IC_{50} (μM)
DC07090	EV71 3C Protease	23.29 ± 12.08	21.72 ± 0.95
Rupintrivir	EV71 3C Protease	Not Available	2.5 ± 0.5
GC376	3C-like Proteases	Not Available	0.49 - 4.35 (range against various 3CLpro)
NK-1.8k	EV71 3C Protease	Not Available	0.11 ± 0.02

Experimental Protocols

The determination of the inhibitory constant (K_i) and the half-maximal inhibitory concentration (IC_{50}) for inhibitors of the EV71 3C protease typically involves a fluorescence resonance energy transfer (FRET) based enzymatic assay. Below is a generalized protocol synthesized from multiple sources describing such an experiment.

Objective: To measure the enzymatic activity of EV71 3C protease in the presence of varying concentrations of an inhibitor to determine its IC_{50} and subsequently calculate the K_i value.

Materials:

- Enzyme: Purified recombinant EV71 3C protease.
- Substrate: A fluorogenic peptide substrate, such as Dabcyl-KTSAVLQSGFRKME-Edans or NMA-IEALFQGPPK(DNP)FR.
- Inhibitor: **DC07090** or other test compounds, dissolved in DMSO.
- Assay Buffer: Typically 50 mM Tris or HEPES buffer at pH 7.0-7.5, containing 150 mM NaCl, 1 mM EDTA, 2 mM DTT, and 10% glycerol.

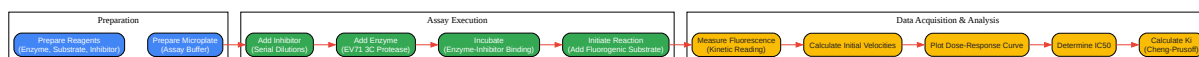
- Equipment: Fluorescence plate reader capable of excitation at ~340-355 nm and emission at ~440-538 nm.
- Plates: 96-well or 384-well black, non-binding microplates.

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of the fluorogenic substrate in DMSO.
 - Prepare serial dilutions of the inhibitor in DMSO.
 - Prepare the assay buffer and store it at 4°C.
- Enzyme Inhibition Assay:
 - In a microplate, add the assay buffer, the EV71 3C protease (e.g., final concentration of 1 μ M), and varying concentrations of the inhibitor.
 - Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1 hour) to allow for binding.
 - Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., final concentration of 10-20 μ M) to each well.
- Data Acquisition:
 - Immediately place the microplate in the fluorescence plate reader.
 - Monitor the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths. The cleavage of the substrate by the protease separates the quencher (Dabcyl or DNP) from the fluorophore (Edans or NMA), resulting in an increase in fluorescence.
- Data Analysis:
 - Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration.

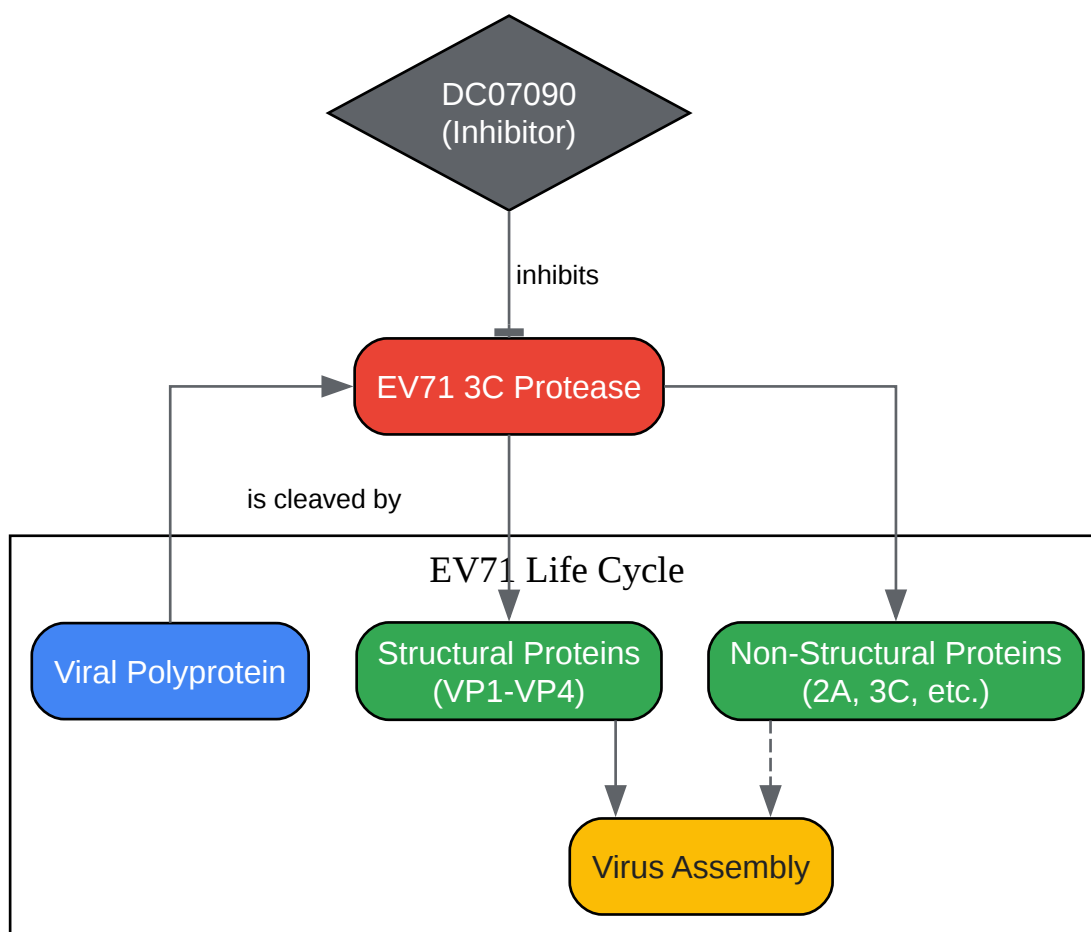
- Plot the initial velocities against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.
- For competitive inhibitors, the K_i value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis constant (K_m) of the substrate and the substrate concentration ([S]) are known.

Visualizations



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Caption: Workflow for determining the IC₅₀ and K_i of an EV71 3C protease inhibitor.



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Caption: Inhibition of EV71 polyprotein processing by **DC07090**.

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